(Z)-1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-3-(3-methoxyphenyl)prop-2-en-1-one
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Overview
Description
(Z)-1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-3-(3-methoxyphenyl)prop-2-en-1-one is a synthetic organic compound that features a combination of oxadiazole, pyrrolidine, and methoxyphenyl groups. These structural motifs are often found in compounds with significant biological and chemical properties, making this compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-3-(3-methoxyphenyl)prop-2-en-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the pyrrolidine ring: This step might involve nucleophilic substitution reactions.
Formation of the enone structure: This could be accomplished through aldol condensation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions could target the enone structure, converting it to a saturated ketone.
Substitution: The oxadiazole and pyrrolidine rings may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a phenol derivative, while reduction could produce a saturated ketone.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicine, such compounds might be investigated for their therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity through binding interactions. The oxadiazole and pyrrolidine rings could play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
(Z)-1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one: Lacks the methoxy group.
(Z)-1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one: Methoxy group in a different position.
Uniqueness
The presence of the methoxy group at the 3-position of the phenyl ring in (Z)-1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-3-(3-methoxyphenyl)prop-2-en-1-one may confer unique electronic and steric properties, potentially affecting its reactivity and biological activity.
Properties
IUPAC Name |
(Z)-3-(3-methoxyphenyl)-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-21-14-4-2-3-12(9-14)5-6-15(20)19-8-7-13(10-19)16-17-11-22-18-16/h2-6,9,11,13H,7-8,10H2,1H3/b6-5- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZRYFDPHPVZPL-WAYWQWQTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)N2CCC(C2)C3=NOC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\C(=O)N2CCC(C2)C3=NOC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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